

Application of BTP-114 in Lung Cancer Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	BIZ 114	
Cat. No.:	B2406284	Get Quote

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Introduction

BTP-114 is a novel investigational platinum-based anticancer agent designed to enhance the therapeutic window of cisplatin, a cornerstone of lung cancer chemotherapy. As a cisplatin prodrug, BTP-114 features a maleimide moiety that facilitates covalent binding to serum albumin. This albumin-binding characteristic is engineered to increase the plasma half-life and tumor accumulation of the platinum agent, thereby potentially improving efficacy while mitigating the dose-limiting toxicities associated with conventional cisplatin. Preclinical studies have demonstrated the potential of BTP-114 in lung cancer models, suggesting superior tumor growth inhibition compared to standard cisplatin.

Mechanism of Action

BTP-114's mechanism of action is a multi-step process designed for targeted drug delivery and activation within the tumor microenvironment. Upon intravenous administration, BTP-114 rapidly and specifically conjugates with serum albumin. This complex circulates with a prolonged half-life, predicted to be around 10 days in humans, leading to passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Once in the hypoxic environment of the tumor, the prodrug is reduced, releasing the active cytotoxic agent, cisplatin. The released cisplatin then exerts its anticancer effects by forming intrastrand and interstrand DNA cross-links, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.



Preclinical Data in Lung Cancer Models

Preclinical data presented at the American Association for Cancer Research (AACR) Annual Meeting in 2015 demonstrated the superiority of BTP-114 over cisplatin in models of lung and ovarian cancer.[1] While specific tumor growth inhibition (TGI) percentages for lung cancer xenografts are not publicly available, the data highlighted a significant increase in platinum accumulation in tumors.

Parameter	BTP-114	Cisplatin	Fold Increase
Platinum Accumulation in Xenograft Models	-	-	15-fold
Predicted Human Plasma Half-life	10 days	~30 minutes	-
Therapeutic Dose Increase	Up to 2-fold	Standard Dose	-

Table 1: Summary of key preclinical findings for BTP-114 compared to cisplatin.[1]

Experimental Protocols

The following are representative protocols for key experiments relevant to the preclinical evaluation of BTP-114 in lung cancer research. These are based on standard methodologies for similar platinum-based agents and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BTP-114 on non-small cell lung cancer (NSCLC) cell lines, such as A549.

Materials:

A549 human lung adenocarcinoma cells



- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
- BTP-114 (or cisplatin as a control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- · 96-well plates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Seed A549 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[2]
- Prepare serial dilutions of BTP-114 and cisplatin in culture medium.
- Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of the drugs. Include untreated control wells.
- Incubate the plates for 48 hours.[2][3]
- Add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).



In Vivo Lung Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using A549 cells to evaluate the in vivo antitumor efficacy of BTP-114.

Materials:

- A549 cells
- Athymic nude mice (6-8 weeks old)
- Matrigel
- BTP-114 and cisplatin for injection
- Sterile PBS
- Calipers
- Animal housing facility

Procedure:

- Harvest A549 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per $100~\mu L$.
- Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
- Monitor the mice for tumor growth.
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, cisplatin, BTP-114).
- Administer the respective treatments intravenously according to the desired dosing schedule (e.g., once weekly).
- Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.



- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, platinum content).

DNA Platination Assay (Immunofluorescence)

This protocol provides a method to visualize and quantify the formation of cisplatin-DNA adducts in lung cancer cells.

Materials:

- Lung cancer cells (e.g., A549)
- BTP-114 or cisplatin
- Methanol (ice-cold)
- Primary antibody specific for cisplatin-DNA adducts (e.g., anti-CDDP-GpG)
- Fluorescently labeled secondary antibody (e.g., anti-rat Cy3)
- DAPI (4',6-diamidino-2-phenylindole)
- Fluorescence microscope

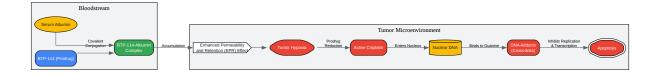
Procedure:

- Culture lung cancer cells on coverslips and treat them with BTP-114 or cisplatin for a specified time (e.g., 24 hours).
- · Fix the cells with ice-cold methanol.
- Permeabilize the cells and block non-specific antibody binding.
- Incubate the cells with the primary antibody against cisplatin-DNA adducts overnight at 4°C.
- Wash the cells and incubate with the fluorescently labeled secondary antibody.



- · Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides and visualize the fluorescence. The intensity of the fluorescent signal in the nucleus corresponds to the level of DNA platination.

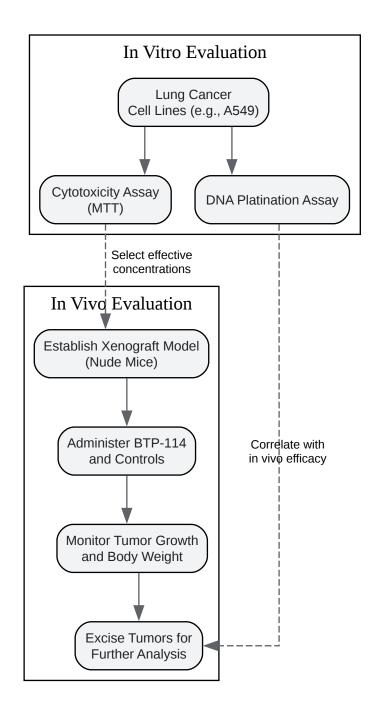
Visualizations



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Caption: Mechanism of action of BTP-114.

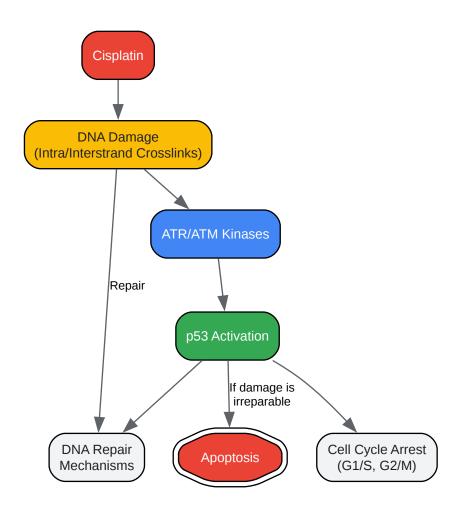




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Caption: Preclinical evaluation workflow for BTP-114.





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Caption: Cisplatin-induced DNA damage response pathway.

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